4-[2-(2-fluorophenyl)-1-methylethyl]-2,6-dimethylmorpholine
Overview
Description
4-[2-(2-fluorophenyl)-1-methylethyl]-2,6-dimethylmorpholine, also known as FMe-DMT, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1976 and has gained popularity in the scientific community due to its unique chemical structure and potential applications in research.
Mechanism of Action
4-[2-(2-fluorophenyl)-1-methylethyl]-2,6-dimethylmorpholine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It binds to the receptor and activates it, leading to an increase in serotonin signaling in the brain. This results in altered perception, mood, and cognition, which are characteristic of the psychedelic experience.
Biochemical and Physiological Effects:
This compound has been shown to induce profound changes in perception, mood, and cognition. It can cause visual and auditory hallucinations, altered sense of time, and feelings of euphoria and empathy. These effects are thought to be mediated by the activation of the 5-HT2A receptor and the subsequent increase in serotonin signaling in the brain.
Advantages and Limitations for Lab Experiments
4-[2-(2-fluorophenyl)-1-methylethyl]-2,6-dimethylmorpholine offers several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise control over the experimental conditions. However, its psychoactive effects also pose a risk for researchers, and proper safety measures should be taken to minimize the risk of harm.
Future Directions
There are several potential future directions for research involving 4-[2-(2-fluorophenyl)-1-methylethyl]-2,6-dimethylmorpholine. One area of interest is the development of new treatments for psychiatric disorders such as depression and anxiety, which are thought to be linked to dysregulation of serotonin signaling in the brain. Another area of interest is the investigation of the molecular mechanisms underlying the psychedelic experience, which could provide insights into the nature of consciousness and the brain's capacity for self-awareness.
In conclusion, this compound is a synthetic compound with unique chemical properties and potential applications in scientific research. Its ability to interact with the serotonin receptors in the brain makes it a valuable tool for studying the mechanisms of serotonin signaling and its role in various neurological disorders. While its psychoactive effects pose a risk for researchers, proper safety measures can be taken to minimize this risk. There are several potential future directions for research involving this compound, including the development of new treatments for psychiatric disorders and the investigation of the molecular mechanisms underlying the psychedelic experience.
Scientific Research Applications
4-[2-(2-fluorophenyl)-1-methylethyl]-2,6-dimethylmorpholine has been used in various scientific studies to investigate its potential applications in the field of neuroscience. It has been found to interact with the serotonin receptors in the brain, which are involved in regulating mood, cognition, and behavior. This makes this compound a valuable tool for studying the mechanisms of serotonin signaling and its role in various neurological disorders.
properties
IUPAC Name |
4-[1-(2-fluorophenyl)propan-2-yl]-2,6-dimethylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c1-11(8-14-6-4-5-7-15(14)16)17-9-12(2)18-13(3)10-17/h4-7,11-13H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXSTOGCNVPKTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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